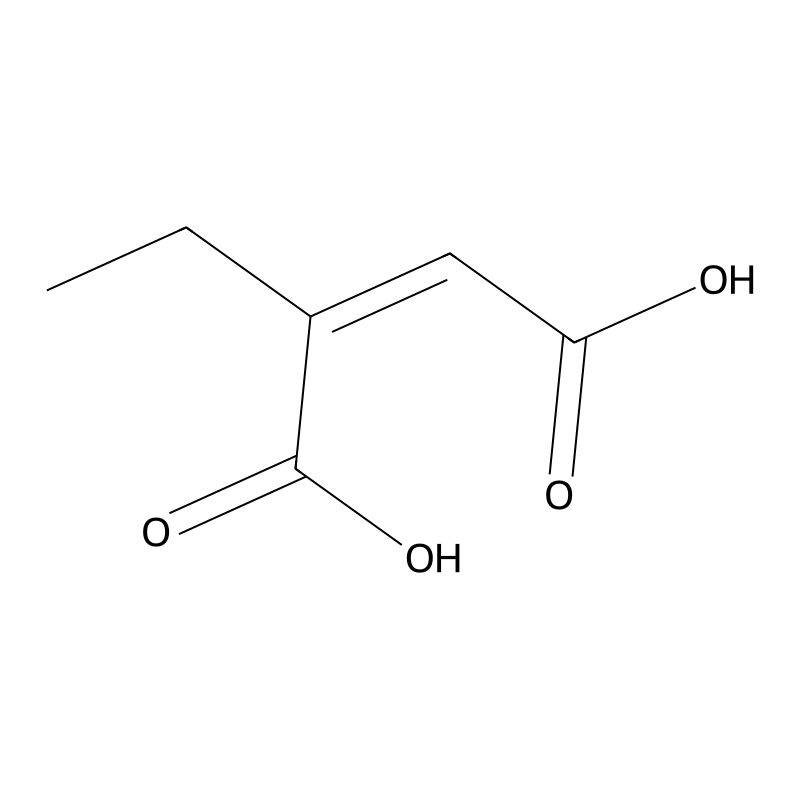2-Ethylbut-2-enedioic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Application in Polymer Science
Specific Scientific Field: Polymer Science.
Summary of the Application: The compound “2-Ethylbut-2-enedioic acid” is used in the study of the surface physicochemical properties of Poly Methyl Methacrylate (PMMA).
Methods of Application or Experimental Procedures: The determination of the surface free energy of polymers is generally carried out by inverse gas chromatography (IGC) at infinite dilution.
Results or Outcomes: The results showed non-linear variations of atactic, isotactic, and syndiotactic PMMAs with three maxima characterizing the three transition temperatures of PMMAs.
Application in Protein Engineering
Specific Scientific Field: Protein Engineering.
Summary of the Application: Unnatural amino acids, such as “2-Ethylbut-2-enedioic acid”, have gained significant attention in protein engineering and drug discovery as they allow the evolution of proteins with enhanced stability and activity.
Methods of Application or Experimental Procedures: Unnatural amino acids are synthesized and can be incorporated into proteins to expand the domain of protein functions.
Application in Nanotechnology
Specific Scientific Field: Nanotechnology.
Summary of the Application: Nanomaterials, which can be synthesized using “2-Ethylbut-2-enedioic acid”, have emerged as an amazing class of materials that consists of a broad spectrum of examples with at least one dimension in the range of 1 to 100 nm.
Methods of Application or Experimental Procedures: Exceptionally high surface areas can be achieved through the rational design of nanomaterials.
Results or Outcomes: The nanomaterial properties can be tuned as desired via precisely controlling the size, shape, synthesis conditions, and appropriate functionalization.
Application in Nucleic Acid Aptamers
Specific Scientific Field: Nucleic Acid Aptamers.
Summary of the Application: Unnatural amino acids, such as “2-Ethylbut-2-enedioic acid”, are used in the development of nucleic acid aptamers. They can recognize and bind to target molecules with extraordinary selectivity and affinity.
Methods of Application or Experimental Procedures: Unnatural amino acids are synthesized and can be incorporated into aptamers to expand their functions.
Results or Outcomes: The incorporation of unnatural amino acids into aptamers allows the introduction of altered physicochemical and biological properties.
Application in Health Benefits of Flaxseed Oil
Specific Scientific Field: Health Benefits of Flaxseed Oil.
Summary of the Application: Flaxseed oil, which can be synthesized using “2-Ethylbut-2-enedioic acid”, is known for its health benefits attributed to its unique chemical composition.
Methods of Application or Experimental Procedures: Flaxseed oil is used in various health applications due to its richness in omega-3 polyunsaturated fatty acids (PUFA) including α-linolenic acid (ALA).
2-Ethylbut-2-enedioic acid, also known by its chemical formula , is a dicarboxylic acid characterized by the presence of two carboxylic acid groups (-COOH) and a double bond between the second and third carbon atoms. This compound is relevant in various chemical and biological applications due to its unique structure, which allows it to participate in a range of
- Esterification: Reacting with alcohols in the presence of an acid catalyst to form esters.
- Decarboxylation: Heating the compound can lead to the loss of carbon dioxide, resulting in smaller hydrocarbons.
- Reduction: The double bond can be reduced to a single bond using hydrogen gas and a suitable catalyst, yielding a saturated compound.
- Nucleophilic Addition: The double bond can react with nucleophiles, leading to various products depending on the nucleophile used.
These reactions illustrate the compound's versatility as a reagent in organic synthesis and its potential for modification into more complex structures .
Research indicates that 2-Ethylbut-2-enedioic acid may exhibit various biological activities. Its structural features suggest potential interactions with biological macromolecules, which could influence metabolic pathways. Some studies have explored its role as a precursor in the synthesis of biologically active compounds, although specific pharmacological effects remain less documented. The compound's derivatives may have applications in pharmaceuticals or agrochemicals due to their potential bioactivity .
The synthesis of 2-Ethylbut-2-enedioic acid can be achieved through several methods:
- Aldol Condensation: This method involves the reaction of acetaldehyde with other carbonyl compounds under basic conditions to form larger carbon chains, which can then be oxidized to yield the desired dicarboxylic acid.
- Oxidation of Alkenes: Starting from simpler alkenes, controlled oxidation can introduce carboxylic acid groups at specific positions.
- Direct Carboxylation: Using carbon dioxide under high pressure and temperature conditions can facilitate the carboxylation of suitable precursors to form 2-Ethylbut-2-enedioic acid directly .
2-Ethylbut-2-enedioic acid finds applications across various fields:
- Chemical Industry: It serves as an intermediate in the synthesis of polymers and resins.
- Agriculture: Its derivatives may be used as herbicides or pesticides due to their biological activity.
- Pharmaceuticals: Potentially useful in drug formulation or as a building block for more complex medicinal compounds.
The diversity of its applications stems from its functional groups that allow for further chemical modifications .
Interaction studies involving 2-Ethylbut-2-enedioic acid focus on its reactivity with various nucleophiles and electrophiles. These studies help elucidate its behavior in biological systems and its potential interactions with enzymes or receptors. Understanding these interactions is crucial for predicting how this compound might behave in vivo or in industrial applications .
Several compounds share structural similarities with 2-Ethylbut-2-enedioic acid. Here are some notable examples:
| Compound Name | Chemical Formula | Key Features |
|---|---|---|
| Maleic Acid | Contains two carboxylic groups, unsaturated | |
| Fumaric Acid | Geometric isomer of maleic acid | |
| Succinic Acid | Saturated dicarboxylic acid | |
| Glutaric Acid | Linear chain dicarboxylic acid |
Uniqueness of 2-Ethylbut-2-enedioic Acid:
Unlike other similar compounds, 2-Ethylbut-2-enedioic acid has a branched structure that contributes to its distinct reactivity and potential applications. Its specific arrangement allows for unique interactions that may not be observed in linear dicarboxylic acids like succinic or glutaric acids .








